3-Bromo-2-isopropoxy-5-methylphenylboronic acid
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Overview
Description
3-Bromo-2-isopropoxy-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . This compound is characterized by the presence of a boronic acid group, a bromine atom, an isopropoxy group, and a methyl group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid can be influenced by various environmental factors . These may include pH (as the reactivity of boronic acids is pH-dependent), the presence of diols (which can form cyclic esters with boronic acids), and temperature (which can affect the stability of boronic acids).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-isopropoxy-5-methylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-isopropoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed from Suzuki-Miyaura cross-coupling.
Scientific Research Applications
3-Bromo-2-isopropoxy-5-methylphenylboronic acid has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Used as a tool in the study of biological processes and the development of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2,6-dimethylphenylboronic acid
- 2-Methyl-4-(methoxymethoxy)phenylboronic acid
- 5-Isopropoxy-2-methylphenylboronic acid
Uniqueness
3-Bromo-2-isopropoxy-5-methylphenylboronic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Additionally, the isopropoxy group enhances its solubility and reactivity in organic solvents, making it a versatile reagent in various synthetic applications .
Properties
IUPAC Name |
(3-bromo-5-methyl-2-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-6(2)15-10-8(11(13)14)4-7(3)5-9(10)12/h4-6,13-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDMHYFQQWORBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400557 |
Source
|
Record name | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-01-7 |
Source
|
Record name | B-[3-Bromo-5-methyl-2-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870718-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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